N-methoxy-N-methylcyclobutanecarboxamide
Overview
Description
N-methoxy-N-methylcyclobutanecarboxamide is an organic compound with the chemical formula C₇H₁₃NO₂. It is a white crystalline solid that is commonly used as a reagent in biochemical research and organic synthesis . The compound is known for its unique structure, which includes a cyclobutane ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-N-methylcyclobutanecarboxamide can be synthesized through several methods. One common method involves the reaction of cyclobutanecarboxylic acid with oxalyl chloride and N,N-dimethylformamide in dichloromethane at 0-20°C. This is followed by the addition of N,O-dimethylhydroxylamine hydrochloride and triethylamine . Another method involves the use of cyclobutanecarbonyl chloride, triethylamine, and N,O-dimethyl hydroxylamine in tetrahydrofuran at 0°C, allowing the reaction mixture to warm to ambient temperature and stir for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques and reagents that are scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuric acid, triethylamine, and dichloromethane . The conditions for these reactions vary, but they often involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted cyclobutanecarboxamides.
Scientific Research Applications
N-methoxy-N-methylcyclobutanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: The compound is used in biochemical research to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-methoxy-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-methoxy-N-methylcyclobutanecarboxamide include:
- N-methylcyclobutanecarboxamide
- N-methoxycyclobutanecarboxamide
- N-methyl-N-methoxyacetamide
Uniqueness
This compound is unique due to its combination of a cyclobutane ring and the N-methoxy-N-methyl functional groups. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-methoxy-N-methylcyclobutanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(10-2)7(9)6-4-3-5-6/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNFUJIVKFTWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665564 | |
Record name | N-Methoxy-N-methylcyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640768-72-5 | |
Record name | N-Methoxy-N-methylcyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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